Cas no 1227465-79-3 (7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid)
7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 7-fluoro-2-oxo-1H-quinoline-4-carboxylic acid
- 7-fluoro-2-hydroxyquinoline-4-carboxylic acid(SALTDATA: FREE)
- MFCD15527354
- 1227465-79-3
- 7-fluoro-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid
- 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylicacid
- AKOS005217886
- BS-35642
- EN300-49454
- G29660
- 7-FLUORO-2-HYDROXYQUINOLINE-4-CARBOXYLIC ACID
- SB68791
- Z586256848
- DB-350741
- SCHEMBL16510649
- DTXSID80677597
-
- MDL: MFCD15527354
- Inchi: 1S/C10H6FNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-4H,(H,12,13)(H,14,15)
- InChI Key: JNJDJHAPAYHLSZ-UHFFFAOYSA-N
- SMILES: FC1C=CC2C(C(=O)O)=CC(NC=2C=1)=O
Computed Properties
- Exact Mass: 207.03317122g/mol
- Monoisotopic Mass: 207.03317122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 66.4Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Melting Point: 323-325 °C
- Boiling Point: 380.9±42.0 °C at 760 mmHg
- Flash Point: 184.2±27.9 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM145122-5g |
7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
1227465-79-3 | 95% | 5g |
$626 | 2021-08-05 | |
| Chemenu | CM145122-1g |
7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
1227465-79-3 | 95% | 1g |
$212 | 2023-02-18 | |
| abcr | AB265271-250 mg |
7-Fluoro-2-hydroxyquinoline-4-carboxylic acid, 95%; . |
1227465-79-3 | 95% | 250mg |
€193.50 | 2023-04-26 | |
| abcr | AB265271-1 g |
7-Fluoro-2-hydroxyquinoline-4-carboxylic acid, 95%; . |
1227465-79-3 | 95% | 1g |
€289.80 | 2023-04-26 | |
| abcr | AB265271-5 g |
7-Fluoro-2-hydroxyquinoline-4-carboxylic acid, 95%; . |
1227465-79-3 | 95% | 5g |
€785.00 | 2022-06-11 | |
| eNovation Chemicals LLC | Y1255129-1g |
4-Quinolinecarboxylic acid, 7-fluoro-1,2-dihydro-2-oxo- |
1227465-79-3 | 95% | 1g |
$255 | 2024-06-08 | |
| Alichem | A189004844-1g |
7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
1227465-79-3 | 95% | 1g |
$400.00 | 2023-09-03 | |
| Enamine | EN300-49454-0.05g |
7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
1227465-79-3 | 95.0% | 0.05g |
$25.0 | 2025-02-20 | |
| Enamine | EN300-49454-0.1g |
7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
1227465-79-3 | 95.0% | 0.1g |
$38.0 | 2025-02-20 | |
| Enamine | EN300-49454-0.25g |
7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
1227465-79-3 | 95.0% | 0.25g |
$55.0 | 2025-02-20 |
7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Suppliers
7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Related Literature
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Recent Advances in the Study of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS: 1227465-79-3)
The compound 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS: 1227465-79-3) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic carboxylic acid derivative belongs to the quinolone family, a class of compounds known for their diverse biological activities. Recent studies have focused on its potential applications in medicinal chemistry, particularly as a building block for novel therapeutic agents.
Structural analysis reveals that the presence of both the fluoro substituent at the 7-position and the carboxylic acid group at the 4-position provides unique electronic and steric properties to this molecule. These features make it particularly valuable for drug design, as demonstrated in several recent publications. The compound's ability to participate in hydrogen bonding and metal coordination has been exploited in the development of new enzyme inhibitors and metal-based therapeutics.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid as a key intermediate in the synthesis of novel topoisomerase II inhibitors. The study demonstrated that derivatives of this compound showed promising activity against various cancer cell lines, with improved selectivity profiles compared to existing quinolone-based therapeutics. The researchers attributed this enhanced activity to the optimal positioning of the fluoro group, which appears to facilitate better target engagement.
Another significant application was reported in antimicrobial research. A team at the University of Tokyo developed a series of hybrid molecules incorporating 1227465-79-3 as a core structure, which exhibited potent activity against drug-resistant bacterial strains. The carboxylic acid moiety was found to be crucial for binding to the bacterial DNA gyrase target, while the fluoro group enhanced membrane permeability. These findings were published in Antimicrobial Agents and Chemotherapy in early 2024.
Recent synthetic methodology developments have also focused on this compound. A novel green chemistry approach for its preparation was reported in Organic Process Research & Development, featuring a one-pot synthesis with improved atom economy and reduced environmental impact. This advancement is particularly important given the growing pharmaceutical interest in this scaffold.
From a mechanistic perspective, computational studies have provided new insights into the molecular interactions of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with biological targets. Molecular docking simulations published in late 2023 revealed that the compound adopts a unique binding conformation that maximizes interactions with both polar and hydrophobic regions of protein binding sites.
Ongoing clinical research is exploring the potential of derivatives of 1227465-79-3 in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Preliminary results from phase I clinical trials of a lead compound derived from this scaffold show favorable pharmacokinetic properties and an acceptable safety profile.
In conclusion, 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid represents a versatile and promising scaffold in modern drug discovery. Its unique structural features, combined with recent synthetic and analytical advancements, position it as a valuable tool for the development of next-generation therapeutics. Future research directions are likely to focus on expanding its applications through structural modifications and exploring combination therapies.
1227465-79-3 (7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)